molecular formula C11H14OS B14475820 1-Butanol, 2-methylene-4-(phenylthio)- CAS No. 72445-15-9

1-Butanol, 2-methylene-4-(phenylthio)-

Cat. No.: B14475820
CAS No.: 72445-15-9
M. Wt: 194.30 g/mol
InChI Key: ICTHOHPCENYBKO-UHFFFAOYSA-N
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Description

1-Butanol, 2-methylene-4-(phenylthio)- is an organic compound with the molecular formula C11H14OS It is a derivative of butanol, featuring a methylene group at the second position and a phenylthio group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanol, 2-methylene-4-(phenylthio)- typically involves the reaction of 1-butanol with appropriate reagents to introduce the methylene and phenylthio groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Butanol, 2-methylene-4-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

1-Butanol, 2-methylene-4-(phenylthio)- has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Butanol, 2-methylene-4-(phenylthio)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylthio group can participate in various binding interactions, while the methylene group may influence the compound’s reactivity and stability. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butanol, 2-methylene-4-(phenylthio)- is unique due to the combination of the methylene and phenylthio groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

CAS No.

72445-15-9

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

2-methylidene-4-phenylsulfanylbutan-1-ol

InChI

InChI=1S/C11H14OS/c1-10(9-12)7-8-13-11-5-3-2-4-6-11/h2-6,12H,1,7-9H2

InChI Key

ICTHOHPCENYBKO-UHFFFAOYSA-N

Canonical SMILES

C=C(CCSC1=CC=CC=C1)CO

Origin of Product

United States

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